molecular formula C7H8BrFN2 B1382797 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine CAS No. 1845690-62-1

6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine

Cat. No. B1382797
CAS RN: 1845690-62-1
M. Wt: 219.05 g/mol
InChI Key: NIBNTZGAFCXNET-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine, also known as BFB, is a novel aromatic compound. It has a CAS Number of 1845690-62-1 and a molecular weight of 219.06 . The IUPAC name for this compound is 6-bromo-4-fluoro-N1-methylbenzene-1,2-diamine .


Molecular Structure Analysis

The molecular formula of 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine is C7H8BrFN2 . The InChI code for this compound is 1S/C7H8BrFN2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,11H,10H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.05 g/mol .

Scientific Research Applications

Spectroscopic Analysis

The spectroscopic properties of related halogen-substituted benzene compounds have been extensively studied to understand their molecular geometry, vibrational frequencies, and electronic properties. For example, research on 1-bromo-3-fluorobenzene using FT-IR, FT-Raman, and UV spectroscopy alongside DFT calculations has provided valuable insights into the influence of halogen atoms on benzene's geometry and vibrational modes. Such studies are fundamental for the future development of substituted benzene derivatives in various scientific fields (Mahadevan et al., 2011).

Synthesis and Characterization

Research on the synthesis of halogen-substituted benzene derivatives, such as 1,2-bis(bromomethyl)-4-fluorobenzene, highlights the importance of these compounds as intermediates in organic synthesis. Factors affecting the synthesis, such as reaction time, temperature, and raw material rates, have been explored to optimize synthetic conditions. Characterization of these compounds is typically performed using techniques like GC-MS and NMR, providing a foundation for further chemical investigations and applications (Guo Zhi-an, 2009).

Material Science Applications

In material science, the synthesis of polymers and compounds incorporating halogen-substituted benzene units is of significant interest. For instance, the development of polyimides from triphenylamine-based diamine monomers with halogen side groups showcases the utility of such compounds in creating materials with desirable thermal, optical, and electrical properties. These materials find applications in electronics, coatings, and advanced material technologies (Choi et al., 2010).

Advanced Synthetic Chemistry

The ability to manipulate the molecular structure of halogen-substituted benzenes has led to their use in advanced synthetic chemistry. For example, palladium-catalyzed carbonylative reactions of halogen-substituted benzenes with various nucleophiles have been studied, demonstrating the potential for creating complex heterocyclic structures. These methodologies are instrumental in the synthesis of pharmaceuticals, agrochemicals, and organic materials, showcasing the versatility and importance of halogen-substituted benzene derivatives in synthetic organic chemistry (Jianbin Chen et al., 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine can be found online . It is recommended to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

3-bromo-5-fluoro-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBNTZGAFCXNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245125
Record name 1,2-Benzenediamine, 3-bromo-5-fluoro-N2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine

CAS RN

1845690-62-1
Record name 1,2-Benzenediamine, 3-bromo-5-fluoro-N2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845690-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 3-bromo-5-fluoro-N2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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